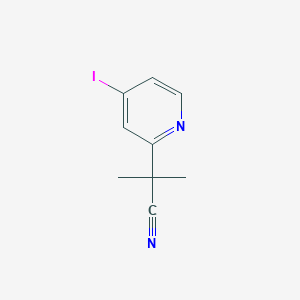
2-(4-Iodopyridin-2-yl)-2-methylpropanenitrile
Vue d'ensemble
Description
The compound “2-(4-Iodopyridin-2-yl)-2-methylpropanenitrile” likely belongs to the class of organic compounds known as pyridines and derivatives . Pyridines are compounds containing a pyridine ring, which is a six-membered aromatic heterocycle with one nitrogen atom replacing a carbon atom .
Synthesis Analysis
While specific synthesis methods for “2-(4-Iodopyridin-2-yl)-2-methylpropanenitrile” are not available, similar compounds such as “4-(4-iodopyridin-2-yl)morpholine” have been synthesized . The synthesis of these types of compounds often involves reactions with amines in protic solvents .Molecular Structure Analysis
The molecular structure of “2-(4-Iodopyridin-2-yl)-2-methylpropanenitrile” would likely include a pyridine ring with an iodine atom at the 4-position and a 2-methylpropanenitrile group at the 2-position .Applications De Recherche Scientifique
- Specific Scientific Field : Organic Chemistry .
- Summary of the Application : Molecular iodine has been used in various organic transformations, including the cyclization (iodocyclization and cyclodehydroiodination) of tethered heteroatom-containing alkenyl or alkynyl systems . This process can produce heterocyclic compounds with many synthetic and biological applications .
- Methods of Application or Experimental Procedures : The cyclization process involves the use of molecular iodine to promote the cyclization of tethered heteroatom (oxygen-, nitrogen- or sulfur-)-containing alkynes . This method has been effective for the synthesis of furans, pyrroles, thiophenes, indoles, benzo[b]furans, and benzo[b]thiophenes .
- Results or Outcomes : The cyclization process has resulted in the production of a variety of heterocyclic compounds. For example, pyrrole moieties are found in a large number of naturally occurring compounds which display a variety of physiological properties . Similarly, furan moieties are also found in naturally occurring compounds or synthetic derivatives .
-
Synthesis of 4-Pyridone Derivatives
- Specific Scientific Field : Organic Chemistry .
- Summary of the Application : 4-Pyridone and its derivatives can be prepared from 4-pyrone and amines in protic solvents . This compound could potentially be used as a starting material or intermediate in these reactions .
- Methods of Application or Experimental Procedures : The synthesis of 4-Pyridone derivatives typically involves the reaction of 4-pyrone with amines in protic solvents .
- Results or Outcomes : The outcomes of this application could include the synthesis of a variety of 4-Pyridone derivatives, which have many potential applications in organic chemistry .
Propriétés
IUPAC Name |
2-(4-iodopyridin-2-yl)-2-methylpropanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9IN2/c1-9(2,6-11)8-5-7(10)3-4-12-8/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUMBUMBXFZFCCY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#N)C1=NC=CC(=C1)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9IN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Iodopyridin-2-yl)-2-methylpropanenitrile | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[8-Chloro-2,3,3a,4,5,9b-hexahydrofuro[3,2-c]quinolin-4-yl]-1-propanol](/img/structure/B1467752.png)
![Ethyl 2-[(2-fluoro-4-methoxy)benzyl]-3-oxobutylate](/img/structure/B1467753.png)
![6-Methylimidazo[1,2-a]pyridin-2-amine](/img/structure/B1467755.png)
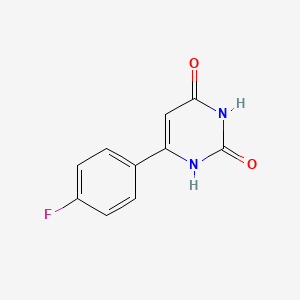
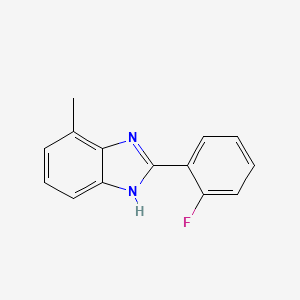
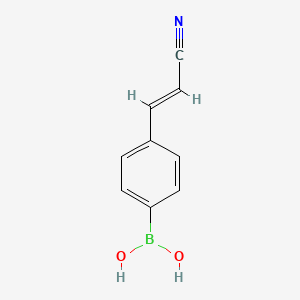
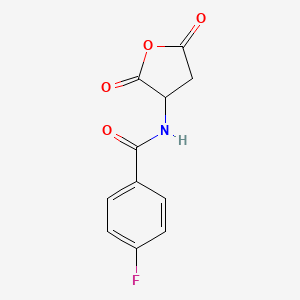
![6,7-difluoro-3-[(3-methylphenyl)sulfonyl]-1-propylquinolin-4(1H)-one](/img/structure/B1467765.png)
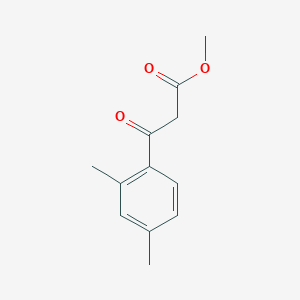
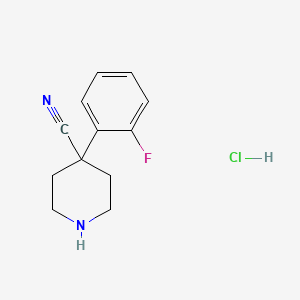
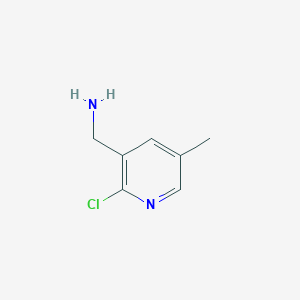
![3-Methylimidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B1467772.png)
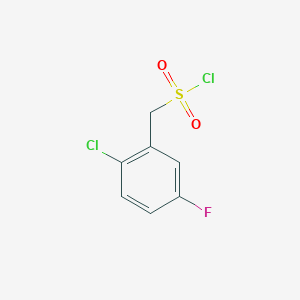
![{1-[(4-Ethylphenyl)methyl]piperidin-4-yl}methanamine](/img/structure/B1467775.png)